

Scopine Methiodide: A Technical Guide

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Compound of Interest

Compound Name: *Scopine Methiodide*

Cat. No.: *B1145704*

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Abstract

Scopine methiodide, a quaternary ammonium salt derived from the tropane alkaloid scopine, is a compound of interest in pharmacological research, particularly in the study of cholinergic systems. As a permanently charged molecule, it is expected to exhibit distinct pharmacokinetic and pharmacodynamic properties compared to its tertiary amine precursor, scopine. This technical guide provides a comprehensive overview of the core basic properties of **scopine methiodide**, including its chemical identity, physicochemical characteristics, and inferred pharmacological profile based on related compounds. This document also outlines hypothetical experimental protocols for its synthesis and analysis, and visualizes potential biological interactions and experimental workflows.

Chemical and Physical Properties

Scopine methiodide is the N-methylated quaternary iodide salt of scopine. While specific experimental data for **scopine methiodide** is not extensively available in public literature, its properties can be inferred from data on scopine, its hydrochloride salt, and general knowledge of methiodide compounds. Methiodides are typically crystalline solids with high melting points and increased water solubility compared to their tertiary amine precursors^[1].

Table 1: Chemical Identity of **Scopine Methiodide** and Related Compounds

| Property | Scopine Methiodide | Scopine | Scopine Hydrochloride |
|---------------------|---|--|---|
| CAS Number | 21662-36-2[2] | 498-45-3 | 85700-55-6[3] |
| Molecular Formula | C ₉ H ₁₆ INO ₂ [2] | C ₈ H ₁₃ NO ₂ | C ₈ H ₁₃ NO ₂ • HCl[3] |
| Molecular Weight | 297.13 g/mol [2] | 155.19 g/mol | 191.7 g/mol [3] |
| Synonyms | N-Methylscopine Iodide, Methscopinium Iodide[2] | 6,7-Epoxytropine | 6,7-Epoxytropine hydrochloride |
| Physical Appearance | Presumed to be a solid | A solid[4] | A crystalline solid[3] |

Table 2: Physicochemical Properties of Scopine and Its Salts

| Property | Scopine | Scopine Hydrochloride | General Properties of Methiodides |
|---------------|-----------------------|--|--------------------------------------|
| Melting Point | 75-76 °C[5] | Not specified | High melting points[1] |
| Solubility | ≥7.6 mg/mL in DMSO[4] | DMSO: 5 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL[3] | Somewhat hydrophilic[1] |
| pKa | Not specified | Not specified | Not applicable (permanently charged) |

Synthesis and Purification

A detailed experimental protocol for the synthesis of **scopine methiodide** is not readily available in the literature. However, a standard procedure for the quaternization of a tertiary amine with methyl iodide can be proposed based on general organic chemistry principles. The synthesis would involve the reaction of scopine with methyl iodide.

Hypothetical Synthesis of Scopine Methiodide

Reaction Scheme:



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A conceptual overview of the synthesis of **Scopine Methiodide**.

Materials:

- Scopine
- Methyl iodide
- Anhydrous acetone or acetonitrile
- Diethyl ether (for precipitation/washing)

Protocol:

- Dissolve scopine in a minimal amount of anhydrous acetone or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add a stoichiometric excess (e.g., 1.5 equivalents) of methyl iodide to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- As the reaction proceeds, the quaternary ammonium salt, being less soluble in the non-polar solvent, may precipitate out of the solution.
- Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

- If precipitation is incomplete, add diethyl ether to induce further precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
- Dry the purified **scopine methiodide** under vacuum.

Synthesis of the Precursor: Scopine

Scopine can be prepared by the hydrolysis of scopolamine. A common method involves the reduction of the ester group of scopolamine using a reducing agent like sodium borohydride.

Protocol for Scopine Synthesis from Scopolamine Hydrobromide:

- Suspend scopolamine hydrobromide in a suitable solvent such as ethanol.
- Add sodium borohydride portion-wise to the suspension at a controlled temperature (e.g., 0-10 °C).
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Carefully quench the reaction with an acid (e.g., HCl in isopropanol) to neutralize excess sodium borohydride and hydrolyze the borate esters.
- Adjust the pH of the solution to basic (e.g., with potassium carbonate) to obtain the free base of scopine.
- Extract the scopine into an organic solvent (e.g., chloroform or a mixture of chloroform/methanol).
- Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield scopine.

Analytical Characterization

While specific spectra for **scopine methiodide** are not publicly available, a Certificate of Analysis from a commercial supplier indicates that characterization is typically performed using ¹H-NMR, Mass Spectrometry (MS), HPLC, IR, and TGA[2].

Table 3: Expected Analytical Data for **Scopine Methiodide**

| Technique | Expected Observations |
|--------------------|--|
| ¹ H-NMR | Appearance of a new singlet corresponding to the N-methyl group protons, shifted downfield compared to the N-methyl group of scopine due to the positive charge on the nitrogen. |
| Mass Spec (ESI+) | A parent ion corresponding to the cationic portion of the molecule (C ₉ H ₁₆ NO ₂ ⁺) at m/z 297.13 - 126.90 = 170.23. |
| HPLC | A single major peak indicating the purity of the compound. The retention time would be different from that of scopine. |
| IR | Presence of characteristic peaks for O-H stretching, C-N stretching, and C-O stretching. |
| TGA | A decomposition profile indicating the thermal stability of the compound. |

Pharmacology and Mechanism of Action

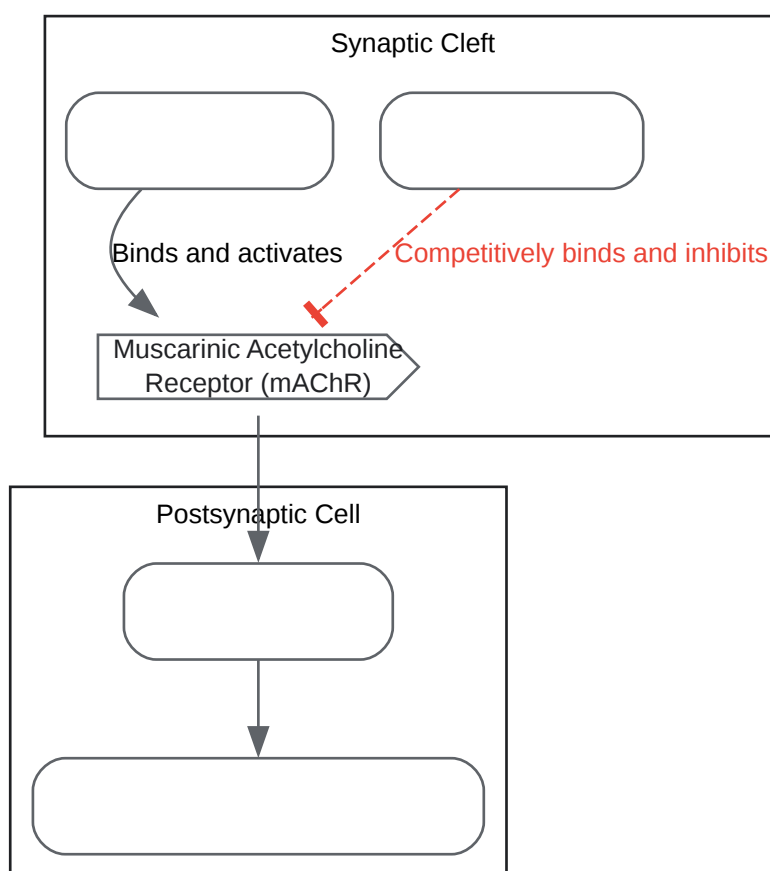
The pharmacological properties of **scopine methiodide** have not been extensively studied. However, based on its structure and the known activity of related compounds, a likely mechanism of action can be inferred.

Inferred Mechanism of Action: Muscarinic Receptor Antagonism

Scopine is a metabolite of scopolamine, a well-known non-selective muscarinic acetylcholine receptor (mAChR) antagonist[3][6]. Scopolamine and other tropane alkaloids act by

competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking parasympathetic nerve stimulation[6][7].

Scopine itself has been shown to bind to muscarinic acetylcholine receptors[3]. The quaternization of the nitrogen atom in scopine to form **scopine methiodide** is expected to preserve its affinity for muscarinic receptors. However, the permanent positive charge on the nitrogen atom will significantly limit its ability to cross the blood-brain barrier. Consequently, **scopine methiodide** is predicted to act as a peripherally restricted muscarinic antagonist. This property is often exploited in drug development to reduce central nervous system side effects.



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Inferred mechanism of action for **Scopine Methiodide** at the muscarinic receptor.

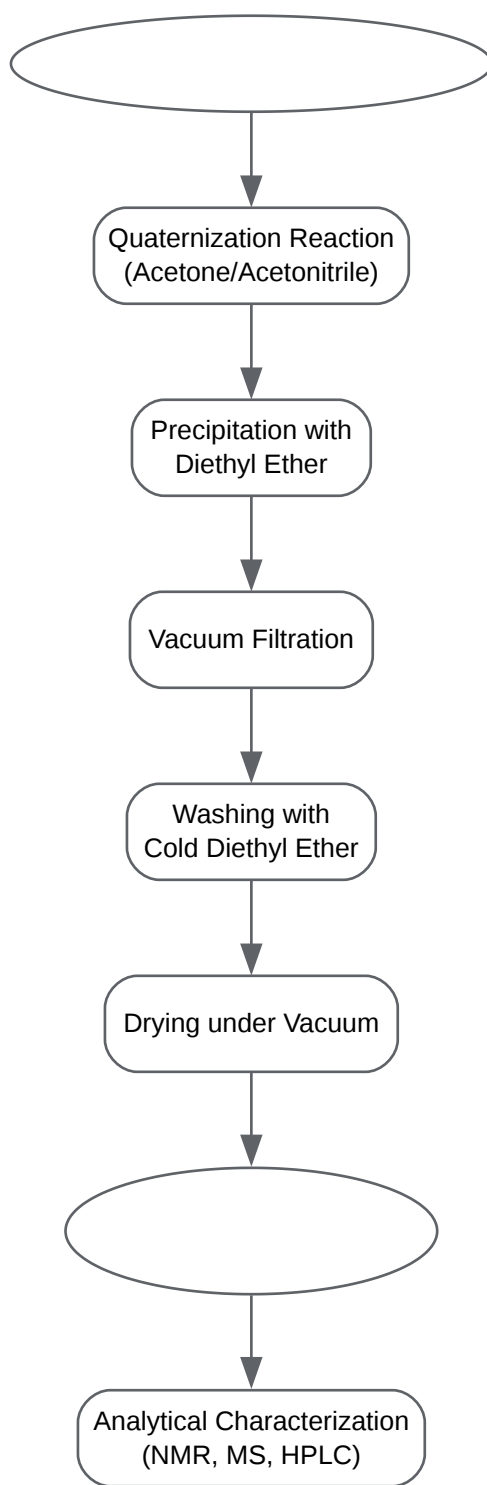
Potential Therapeutic Applications

Given its likely profile as a peripherally acting anticholinergic agent, **scopine methiodide** could be investigated for conditions where a reduction in parasympathetic activity outside of the central nervous system is desired. Potential applications could include:

- Treatment of smooth muscle spasms: For example, in the gastrointestinal or urinary tracts.
- Reduction of glandular secretions: For instance, in conditions characterized by excessive salivation or bronchial secretions.
- As a research tool: To investigate the role of peripheral muscarinic receptors in various physiological and pathological processes.

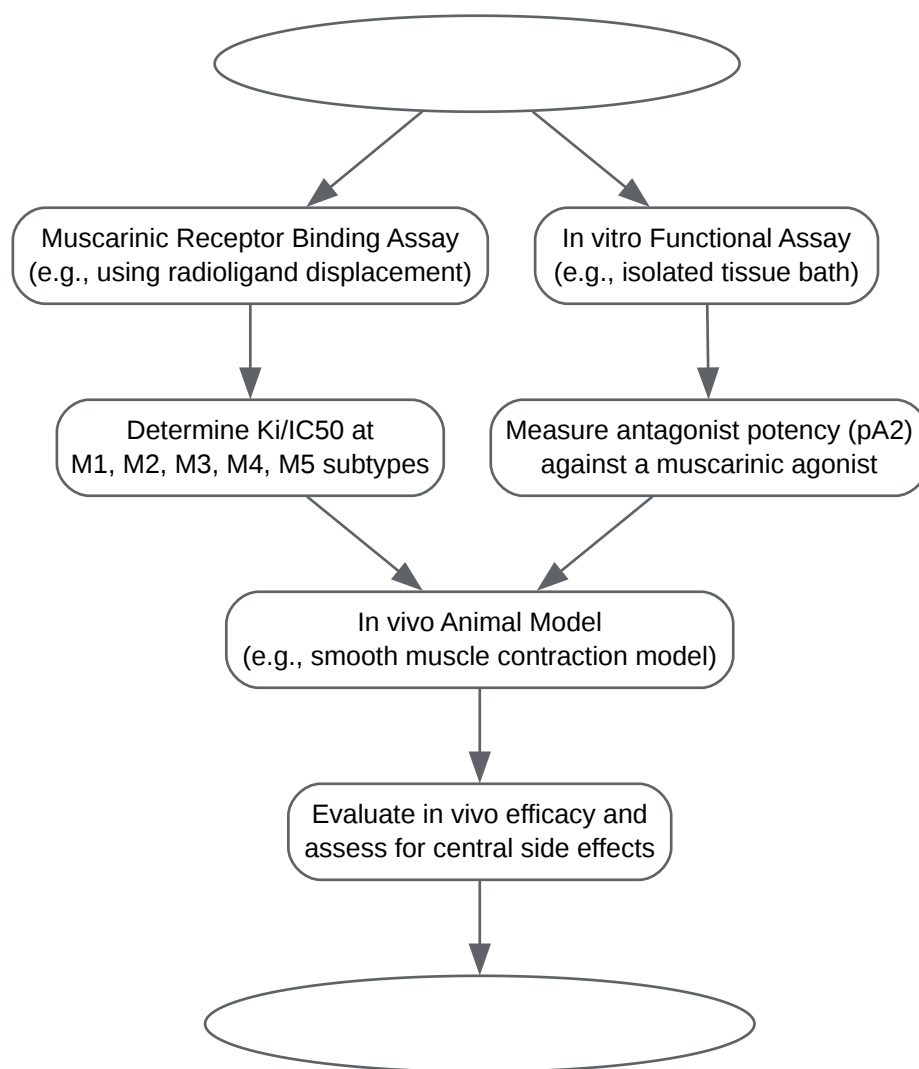
Experimental Workflows

The following diagrams illustrate hypothetical workflows for the synthesis and pharmacological evaluation of **scopine methiodide**.



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A workflow for the synthesis and purification of **Scopine Methiodide**.



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A workflow for the pharmacological evaluation of **Scopine Methiodide**.

Conclusion

Scopine methiodide is a quaternary ammonium derivative of scopine with potential as a peripherally restricted muscarinic antagonist. While specific experimental data on its properties are limited, this guide provides a foundational understanding based on the known characteristics of its parent compound and related chemical entities. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its pharmacological profile. The experimental workflows and inferred mechanisms of action presented herein offer a roadmap for future investigations into this promising compound.

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